6alpha-Methyltestosterone is classified as an androgen and anabolic steroid (AAS). It acts as an agonist of the androgen receptor, similar to other steroids like testosterone and dihydrotestosterone. The compound is synthesized from androstenedione and is recognized for its potent androgenic effects, making it effective for therapeutic uses in male hypogonadism and certain types of breast cancer in females .
The synthesis of 6alpha-Methyltestosterone typically involves several key steps:
The molecular formula for 6alpha-Methyltestosterone is , with a molar mass of approximately 302.458 g/mol. The structure features a steroid backbone typical of AAS, with specific functional groups that enhance its activity:
The structural representation can be summarized as follows:
The primary chemical reactions involving 6alpha-Methyltestosterone include:
These reactions are critical for understanding the pharmacokinetics and dynamics of the compound within biological systems.
The mechanism through which 6alpha-Methyltestosterone exerts its effects involves:
This multifaceted mechanism underlies its efficacy as an anabolic agent.
These properties are essential for handling and formulation in pharmaceutical applications.
6alpha-Methyltestosterone has several important applications:
Despite its utility, caution is advised due to potential side effects such as hepatotoxicity and estrogenic effects like gynecomastia .
17α-Methyltestosterone (systematically named 17β-hydroxy-17α-methylandrost-4-en-3-one) is a synthetic steroid featuring a methyl group at the C17α position. Its molecular formula is C₂₀H₃₀O₂, with a molecular weight of 302.45 g/mol [1] [3] [8]. The core structure comprises a cyclopentanoperhydrophenanthrene skeleton with a double bond between C4-C5 and a ketone at C3. The 17α-methyl group adopts an α-configuration (oriented below the steroid plane), contrasting with the natural 17β-hydroxy group. This configuration confers resistance to hepatic first-pass metabolism by sterically hindering oxidation at C17 [3] [10].
Structurally, 17α-methyltestosterone differs from native testosterone (C₁₉H₂₈O₂) by the addition of a methyl group at C17 (Fig. 1). Key analogues include:
Table 1: Structural Comparison of 17α-Methyltestosterone with Analogues
Compound | Substituents | Δ⁴-3-keto | C17 Modification | Oral Bioavailability |
---|---|---|---|---|
Testosterone | None | Yes | 17β-OH | Low (<5%) |
17α-Methyltestosterone | None | Yes | 17α-CH₃ | High (~70%) |
Metandienone | Δ¹ double bond | Yes | 17α-CH₃ | High |
Fluoxymesterone | 9α-F, 11β-OH | Yes | 17α-CH₃ | High |
The 17α-methyl group is the critical determinant of oral activity, as it impedes 17β-hydroxysteroid dehydrogenase-mediated reduction [1] [3].
17α-Methyltestosterone exhibits low aqueous solubility (<0.1 mg/mL) but high solubility in organic solvents (e.g., ethanol, chloroform) due to its hydrophobic sterane core [1] [6]. Crystalline forms are monoclinic, with unit cell dimensions confirmed via X-ray diffraction. The melting point is 161–165°C, and the enthalpy of fusion (ΔHₘ) is 27.8 kJ/mol at 439 K [5].
Table 2: Physicochemical Properties of 17α-Methyltestosterone
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 302.45 g/mol | [3] [8] |
Melting Point | 161–165°C | DSC [5] |
logP | 4.05 | Calculated [8] |
Aqueous Solubility | <0.1 mg/mL (25°C) | Experimental [6] |
Protein Binding | 98% (SHBG/albumin) | [1] |
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra (CDCl₃) reveal characteristic shifts:
Gas Chromatography-Mass Spectrometry (GC-MS)
As a trimethylsilyl (TMS) derivative, key fragments include:
Infrared (IR) Spectroscopy
Table 3: Characteristic GC-MS Fragments of 17α-Methyltestosterone Metabolites
Metabolite | Derivative | Key Fragments (m/z) | Significance |
---|---|---|---|
Parent (17α-Methyltestosterone) | TMS | 446 (M⁺), 301, 208, 143 | Detected in early urine samples |
3α,5β-Tetrahydro-epi-methyltestosterone | bis-TMS | 435 (M–15)⁺, 345, 255 | Long-term detection (>7 days) |
17α-Hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | bis-TMS | 448.3162 (M⁺), 358, 207 | Novel rearrangement metabolite [10] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7